molecular formula C26H33BN2 B14562337 N,N'-Bis(2-methyl-1-phenylpropyl)-1-phenylboranediamine CAS No. 61707-34-4

N,N'-Bis(2-methyl-1-phenylpropyl)-1-phenylboranediamine

Cat. No.: B14562337
CAS No.: 61707-34-4
M. Wt: 384.4 g/mol
InChI Key: KCWVLBIARHXWNK-UHFFFAOYSA-N
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Description

N,N’-Bis(2-methyl-1-phenylpropyl)-1-phenylboranediamine is a complex organic compound characterized by its unique structure, which includes boron and nitrogen atoms

Properties

CAS No.

61707-34-4

Molecular Formula

C26H33BN2

Molecular Weight

384.4 g/mol

IUPAC Name

2-methyl-N-[[(2-methyl-1-phenylpropyl)amino]-phenylboranyl]-1-phenylpropan-1-amine

InChI

InChI=1S/C26H33BN2/c1-20(2)25(22-14-8-5-9-15-22)28-27(24-18-12-7-13-19-24)29-26(21(3)4)23-16-10-6-11-17-23/h5-21,25-26,28-29H,1-4H3

InChI Key

KCWVLBIARHXWNK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(NC(C2=CC=CC=C2)C(C)C)NC(C3=CC=CC=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-methyl-1-phenylpropyl)-1-phenylboranediamine typically involves the reaction of 2-methyl-1-phenylpropylamine with phenylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a catalyst like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-methyl-1-phenylpropyl)-1-phenylboranediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, organometallic compounds, and other substituents.

Major Products Formed

    Oxidation: Boronic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Bis(2-methyl-1-phenylpropyl)-1-phenylboranediamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis. It can facilitate the formation of complex organic molecules and serve as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can interact with biological molecules and pathways, making it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, leading to potential medical applications.

    Industry: Utilized in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for industrial processes and applications.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-methyl-1-phenylpropyl)-1-phenylboranediamine involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions and other molecules, leading to various chemical and biological effects. For example, it can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-methyl-1-phenylpropyl)oxamide: Similar in structure but contains an oxamide group instead of a boranediamine group.

    2-Hydroxy-2-methylpropiophenone: Contains a similar phenylpropyl group but differs in its functional groups and overall structure.

Uniqueness

N,N’-Bis(2-methyl-1-phenylpropyl)-1-phenylboranediamine is unique due to the presence of both boron and nitrogen atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, and industry.

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